

Check Availability & Pricing

Application Notes and Protocols for Large-Scale Synthesis of Oligonucleotides using UnyLinker

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for large-scale synthesis of oligonucleotides for therapeutic and diagnostic applications continues to grow. UnyLinker® is a universal solid support that offers significant advantages for large-scale oligonucleotide synthesis.[1][2] It is a conformationally rigid and chemically stable molecule that allows for efficient and high-purity synthesis of a wide variety of oligonucleotides, including those with 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, and Locked Nucleic Acid (LNA) modifications.[1][3] This universal support streamlines the manufacturing process by eliminating the need for multiple, base-specific solid supports, thereby reducing costs, simplifying quality control, and minimizing the risk of human error.[1][2] UnyLinker is compatible with standard phosphoramidite chemistry and automated synthesizers, demonstrating an average coupling efficiency of over 99%.[1] Large-scale syntheses of up to 700 mmol have been successfully demonstrated using UnyLinker.[3][4][5]

Key Advantages of UnyLinker

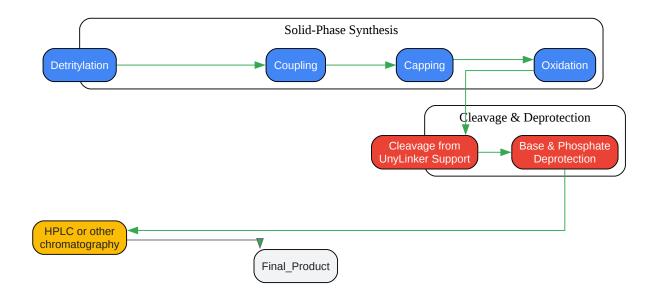
- Universality: A single support can be used for the synthesis of any oligonucleotide sequence, regardless of the 3'-terminal nucleoside.[2]
- Cost-Effectiveness: Reduces the need to purchase and manage multiple base-specific supports.[1]



- High Purity: Eliminates a class of impurities that can form from branching at the exocyclic amino group of nucleosides on traditional supports.[3][4]
- Efficiency: Demonstrates high coupling efficiency (>99%) and allows for clean cleavage under standard conditions.[1]
- Scalability: Proven to be effective for large-scale synthesis of oligonucleotides.[3][4][5]
- Versatility: Compatible with a wide range of oligonucleotide chemistries and modifications.[1]
 [3]

Experimental Workflow Overview

The overall process for large-scale oligonucleotide synthesis using UnyLinker involves three main stages: solid-phase synthesis, cleavage and deprotection, and purification.



Click to download full resolution via product page

Caption: High-level workflow for oligonucleotide synthesis using UnyLinker.



Quantitative Data

Table 1: Solid-Phase Synthesis Parameters

Parameter	Value	Reference
Average Coupling Efficiency	> 99%	[1]
Supported Scale	Up to 700 mmol	[3][4][5]
Compatible Chemistries	2'-deoxy, 2'-O-methyl, 2'-O- MOE, LNA, FANA, Phosphorothioates	[1][3]

Table 2: Cleavage and Deprotection Conditions



Reagent	Temperature	Time	Notes	Reference
Aqueous Ammonium Hydroxide	55 °C	8 hours	Standard condition for small-scale synthesis.	
Aqueous Ammonium Hydroxide	Room Temp (~20 °C)	~4 hours	Effective for LNA oligonucleotides with a 3' terminal LNA.	[6]
Aqueous Ammonium Hydroxide	50-60 °C	30 min - 6 hours	For LNA oligonucleotides with a 3' terminal LNA.	[6]
Ammonium Hydroxide / 40% Methylamine (AMA)	55 °C	2 hours	Faster deprotection.	
Ammonium Hydroxide / 40% Methylamine (AMA)	65 °C	1 hour		
Anhydrous Ammonia Gas	80 °C	120 minutes	Gas-phase deprotection at 10 psi.	
Anhydrous Ammonia Gas	90 °C	60 minutes	Gas-phase deprotection at 10 psi.	_

Note: Cleavage and deprotection times can vary depending on the specific oligonucleotide sequence, modifications, and the protecting groups used.

Experimental Protocols



Protocol 1: Large-Scale Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for solid-phase synthesis on an automated synthesizer using UnyLinker solid support.

- 1. Materials and Reagents:
- UnyLinker-loaded solid support (e.g., CPG or polystyrene)
- Anhydrous acetonitrile
- Phosphoramidites (A, C, G, T, and any modified bases)
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
- Capping solution A (Acetic anhydride/2,6-Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)
- Oxidizing solution (Iodine in THF/Pyridine/Water)
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
- 2. Synthesis Cycle:

The synthesis is performed in a column packed with the UnyLinker solid support on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition:

- Step 1: Detritylation (Deblocking)
 - The 5'-dimethoxytrityl (DMT) protecting group is removed from the UnyLinker support (for the first base) or the growing oligonucleotide chain by treating the column with the deblocking solution.
 - The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

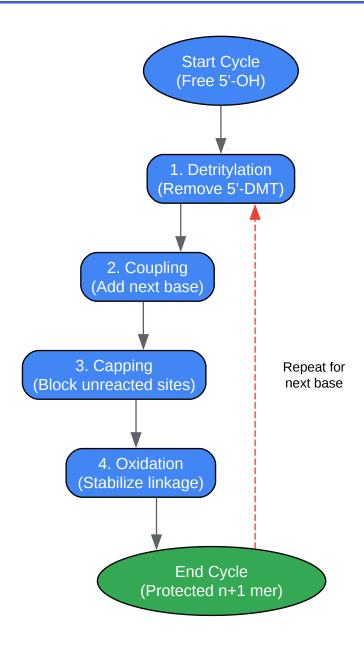


· Step 2: Coupling

- The desired phosphoramidite monomer and activator are delivered to the column simultaneously.
- The activated phosphoramidite couples to the free 5'-hydroxyl group of the support-bound oligonucleotide. A typical coupling time is around 30-90 seconds.
- Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are acetylated by treating the column with the capping solutions. This prevents the formation of failure sequences (n-1 mers).
 - The column is washed with acetonitrile.
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by treating the column with the oxidizing solution.
 - The column is washed with acetonitrile.

These four steps constitute one synthesis cycle. The cycle is repeated until the desired oligonucleotide sequence is assembled.





Click to download full resolution via product page

Caption: The four-step phosphoramidite synthesis cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the oligonucleotide from the UnyLinker support and the removal of base and phosphate protecting groups.

- 1. Materials and Reagents:
- Oligonucleotide-bound UnyLinker support from Protocol 1



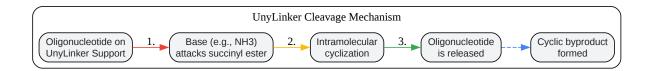
- Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and 40% methylamine (AMA)
- Sealed, pressure-rated reaction vessel
- 2. Procedure (Aqueous Phase):
- Transfer the solid support from the synthesis column to the reaction vessel.
- Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) to the solid support.
- Seal the vessel tightly.
- Heat the vessel to the desired temperature and for the specified time as indicated in Table 2.
 For example, for a standard deprotection, heat at 55 °C for 8 hours. For faster deprotection,
 AMA solution can be used at 65 °C for 1 hour.
- After the incubation period, cool the vessel to room temperature.
- Carefully open the vessel in a fume hood.
- Filter the solution to separate the cleaved oligonucleotide from the solid support.
- Wash the solid support with water or a suitable buffer to recover any remaining product.
- Combine the filtrate and the washes.
- The resulting solution contains the crude, deprotected oligonucleotide.
- 3. Potential Impurities:

Incomplete cleavage from the UnyLinker support can result in impurities that are 261 or 275 Da heavier than the full-length product. To minimize these impurities, ensure that the cleavage and deprotection steps are carried out for the recommended duration and at the appropriate temperature.

Mechanism of UnyLinker Cleavage



The cleavage of the oligonucleotide from the UnyLinker support occurs via a base-catalyzed intramolecular cyclization mechanism. The vicinal syn-hydroxyl group on the UnyLinker molecule facilitates a clean and efficient cleavage of the succinyl linker, releasing the oligonucleotide with a free 3'-hydroxyl group.



Click to download full resolution via product page

Caption: Simplified mechanism of oligonucleotide cleavage from UnyLinker support.

Conclusion

UnyLinker provides a robust and efficient platform for the large-scale synthesis of oligonucleotides. Its universal nature simplifies the manufacturing process, reduces costs, and enhances the purity of the final product. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize UnyLinker for their large-scale oligonucleotide synthesis needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018177881A1 Unylinker rapid cleavage Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]



- 4. atdbio.com [atdbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Large-Scale Synthesis of Oligonucleotides using UnyLinker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595951#large-scale-synthesis-ofoligonucleotides-using-unylinker-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com